Triflusal

概要

説明

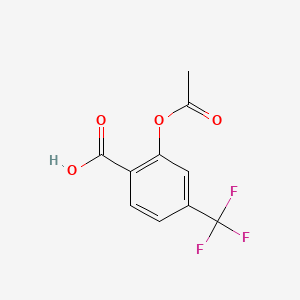

トリフルサルは、ウリアック研究所で発見され、開発された血小板凝集阻害薬です。 1981年よりスペインで市販されており、ヨーロッパ、アジア、アフリカ、アメリカの25カ国で販売されています 。 トリフルサルはアセチルサリチル酸(アスピリン)の誘導体であり、ベンゼン環の水素原子がトリフルオロメチル基に置換されています .

準備方法

トリフルサルは、2-ヒドロキシ-4-トリフルオロメチル安息香酸のアセチル化によって合成できます。 反応には、無水酢酸をアセチル化剤として使用し、硫酸などの触媒を使用します 。 トリフルサルの工業生産方法は、同様の合成経路を使用しますが、高収率と高純度を確保するために、大規模生産向けに最適化されています .

化学反応の分析

トリフルサルは、以下を含むさまざまな種類の化学反応を起こします。

加水分解: トリフルサルは生理的条件下で加水分解して、2-ヒドロキシ-4-トリフルオロメチル安息香酸(HTB)を生成することができます.

これらの反応で使用される一般的な試薬および条件には、アセチル化のための無水酢酸、触媒としての硫酸、および酸化反応のためのさまざまな酸化剤が含まれます 。 これらの反応によって生成される主要な生成物には、特定の反応条件に応じて、HTBおよび他の誘導体が含まれます .

科学研究の応用

トリフルサルは、以下を含む幅広い科学研究の応用範囲を持っています。

科学的研究の応用

Cardiovascular Applications

Antiplatelet Activity

Triflusal is primarily recognized for its role as an antiplatelet agent. It functions by inhibiting cyclooxygenase-1 (COX-1) and reducing thromboxane A2 synthesis, which plays a crucial role in platelet aggregation. In a randomized comparative trial involving patients with acute myocardial infarction, this compound significantly reduced the incidence of non-fatal cerebrovascular events compared to aspirin, showcasing its effectiveness in secondary prevention strategies for ischemic stroke and myocardial infarction .

Clinical Trials and Efficacy

A multicenter phase 4 clinical trial compared this compound with aspirin in patients undergoing secondary prevention of ischemic stroke. Results indicated that this compound was associated with fewer adverse events and demonstrated comparable efficacy to aspirin in preventing recurrent strokes .

Neuroprotective Effects

Alzheimer's Disease Research

Recent studies have investigated the neuroprotective effects of this compound in models of Alzheimer's disease. In transgenic mouse models (Tg2576), this compound administration led to a significant reduction in dense-cored plaque load and associated neuroinflammatory markers. The treatment improved cognitive deficits, suggesting that this compound may modulate neuroinflammation and promote neuronal plasticity through pathways involving c-fos and brain-derived neurotrophic factor (BDNF) .

Mechanisms of Action

This compound's active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), has been shown to cross the blood-brain barrier and exert anti-inflammatory effects by inhibiting nuclear factor kappa B (NF-kB) activation. This action reduces the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are implicated in neurodegenerative processes .

Gastrointestinal Safety

Comparative Studies

A study focused on the gastrointestinal safety of this compound oral solutions versus capsules indicated that the solution formulation resulted in fewer adverse effects on the gastroduodenal mucosa compared to capsules. This finding is significant for patients requiring long-term antiplatelet therapy, as gastrointestinal complications are a common concern with traditional therapies like aspirin .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

作用機序

トリフルサルは、複数のメカニズムを通じてその効果を発揮します。

シクロオキシゲナーゼ-1(COX-1)阻害: トリフルサルは、血小板中のCOX-1を不可逆的に阻害し、トロンボキサンA2の生成を防ぎ、血小板凝集を抑制します.

血管プロスタサイクリンの維持: トリフルサルは血管プロスタサイクリンを維持し、抗凝集効果を促進します.

核因子kB活性化の阻害: トリフルサルは、核因子kBの活性化を阻害します。核因子kBは、血小板凝集に必要な血管細胞接着分子-1のmRNAの発現を調節します.

ホスホジエステラーゼ阻害: トリフルサルは、ホスホジエステラーゼを阻害し、環状アデノシン一リン酸(cAMP)濃度を上昇させ、カルシウム動員を阻害することによって抗凝集効果を促進します.

一酸化窒素合成: トリフルサルは、好中球における一酸化窒素合成を増加させます.

類似化合物との比較

トリフルサルは、アセチルサリチル酸(アスピリン)と化学的に関連していますが、他の類似化合物とは異なる独自の特性を持っています。

生物活性

Triflusal, a derivative of salicylic acid, is primarily recognized for its antiplatelet properties and is utilized in the prevention and treatment of thromboembolic diseases. Its biological activity extends beyond mere platelet aggregation inhibition, encompassing neuroprotective effects, potential anti-inflammatory actions, and implications in various clinical contexts such as acute coronary syndrome (ACS) and neurodegenerative disorders.

This compound acts as a prodrug that is metabolized into its active form, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB). This metabolite exhibits a significantly longer half-life and contributes to the compound's pharmacological effects. The primary mechanisms include:

- Inhibition of Platelet Aggregation : this compound reduces platelet aggregation by inhibiting cyclooxygenase (COX) and the synthesis of thromboxane A2.

- Anti-inflammatory Effects : It has been shown to inhibit the activation of nuclear factor kappa B (NF-kB), leading to decreased expression of pro-inflammatory cytokines such as IL-1β and TNF-α .

- Neuroprotective Properties : Studies indicate that this compound can mitigate neuroinflammation and cognitive deficits in models of Alzheimer's disease (AD) by reducing amyloid-beta plaque load and enhancing neuronal plasticity markers like BDNF (Brain-Derived Neurotrophic Factor) .

1. Acute Coronary Syndrome

This compound has demonstrated efficacy in patients with ACS, particularly those with hypersensitivity to aspirin. A retrospective study involving 66 patients indicated that this compound was well tolerated, with low rates of cardiovascular mortality (6.1%) and nonfatal myocardial infarction (12.1%), alongside a negligible incidence of stent thrombosis .

2. Neurodegenerative Disorders

In an Alzheimer’s disease model using Tg2576 mice, this compound treatment resulted in:

- Significant reduction in dense-core plaque load.

- Decreased levels of pro-inflammatory cytokines.

- Improvement in cognitive performance as measured by spatial learning tasks .

Comparative Efficacy

A randomized trial comparing this compound and aspirin post-myocardial infarction revealed that while both drugs had similar efficacy in preventing cardiovascular events, this compound was associated with a significantly lower incidence of non-fatal cerebrovascular events and central nervous system bleeding episodes .

| Outcome | This compound | Aspirin | P-value |

|---|---|---|---|

| Non-fatal cerebrovascular events | 0.364 | 0.97 | 0.033 |

| Central nervous system bleeding | 0.27% | 0.97% | 0.033 |

Neuroprotection in Cerebral Ischemia

In models of cerebral ischemia, this compound exhibited robust neuroprotective effects by downregulating glial activation and expression of NF-kB-regulated genes, indicating its potential utility in treating stroke-related complications .

Anti-Tuberculosis Potential

Recent investigations have also explored the repurposing of this compound as an anti-tuberculosis agent, identifying it as a novel DciA inhibitor with promising anti-TB activity . This opens avenues for further research into its broader therapeutic applications.

Safety Profile

This compound is generally well tolerated with a lower risk of hemorrhagic complications compared to traditional antiplatelet agents like aspirin. In the context of COVID-19, however, some studies suggest that this compound may increase susceptibility to infection and hospitalization rates .

特性

IUPAC Name |

2-acetyloxy-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWVZGDJPAKBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045305 | |

| Record name | Triflusal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/ml | |

| Record name | Triflusal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Triflusal is chemically related to acetylsalicylic acid (ASA) and irreversibly inhibits cycloxygenase-1 (COX-1) in platelets. Acetylation of the active group of COX-1 prevents the formation of thromboxane-B2 in platelets. However, it is unique because it spares the arachidonic acid metabolic pathway in endothelial cells. In addition, it favors the production of nitric oxide, a vasodilator. | |

| Record name | Triflusal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

322-79-2 | |

| Record name | Triflusal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=322-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triflusal [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triflusal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triflusal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetoxy-α,α,α-trifluoro-p-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUSAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z0YFI05OO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

114-117ºC | |

| Record name | Triflusal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。